Benzyl (diethoxymethyl)(4-methylphenyl)carbamate
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Overview
Description
Benzyl (diethoxymethyl)(4-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including organic synthesis, pharmaceuticals, and agriculture. This particular compound features a benzyl group, a diethoxymethyl group, and a 4-methylphenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (diethoxymethyl)(4-methylphenyl)carbamate typically involves the reaction of benzyl chloroformate with diethoxymethylamine and 4-methylphenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+Diethoxymethylamine+4-Methylphenol→Benzyl (diethoxymethyl)(4-methylphenyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (diethoxymethyl)(4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted benzyl groups.
Scientific Research Applications
Benzyl (diethoxymethyl)(4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of benzyl (diethoxymethyl)(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the diethoxymethyl and 4-methylphenyl groups.
Ethyl carbamate: A simpler carbamate with an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (diethoxymethyl)(4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyl, diethoxymethyl, and 4-methylphenyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64749-68-4 |
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Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl N-(diethoxymethyl)-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C20H25NO4/c1-4-23-20(24-5-2)21(18-13-11-16(3)12-14-18)19(22)25-15-17-9-7-6-8-10-17/h6-14,20H,4-5,15H2,1-3H3 |
InChI Key |
VNGVJHLNBXBTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N(C1=CC=C(C=C1)C)C(=O)OCC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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